Benzophenone, 2-methylamino-5-chloro-

Catalog No.
S14335165
CAS No.
M.F
C14H12ClNO
M. Wt
245.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone, 2-methylamino-5-chloro-

Product Name

Benzophenone, 2-methylamino-5-chloro-

IUPAC Name

[2-(aminomethyl)-5-chlorophenyl]-phenylmethanone

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

InChI

InChI=1S/C14H12ClNO/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-8H,9,16H2

InChI Key

YHSCBLSYYDIOFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CN

Benzophenone, 2-methylamino-5-chloro- is an organic compound with the molecular formula C14H12ClNOC_{14}H_{12}ClNO and a molecular weight of approximately 245.704 g/mol. It is classified as a derivative of benzophenone, featuring a methylamino group at the second position and a chlorine atom at the fifth position of the phenyl ring. This compound is also known by several names, including 5-chloro-2-(methylamino)benzophenone and 2-methylamino-5-chlorobenzophenone .

The structure of Benzophenone, 2-methylamino-5-chloro- can be represented as follows:

  • Chemical Structure:
C14H12ClNO\text{C}_{14}\text{H}_{12}\text{ClN}\text{O}

This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis.

. Notably, it can undergo acid hydrolysis, where it reacts with hydrochloric acid to yield various products, including 2-amino-5-chlorobenzophenone and other derivatives . The hydrolysis reaction can be studied under different conditions, such as varying concentrations of hydrochloric acid and temperatures ranging from 60 to 80 degrees Celsius.

Additionally, this compound can be synthesized via a methylation reaction involving 2-amino-5-chlorobenzophenone and dimethyl carbonate in the presence of a catalyst. This method has been noted for its efficiency and environmental benefits, yielding high purity products .

Benzophenone, 2-methylamino-5-chloro- has been identified as a metabolite of diazepam, a commonly prescribed anxiolytic medication. Its biological activity includes potential interactions with neurotransmitter systems due to its structural similarity to other psychoactive compounds. Studies have indicated that derivatives of this compound may exhibit varying degrees of pharmacological activity, including anxiolytic effects .

The synthesis of Benzophenone, 2-methylamino-5-chloro- can be achieved through several methods:

  • Methylation Reaction:
    • Reactants: 2-amino-5-chlorobenzophenone and dimethyl carbonate.
    • Catalyst: A high silicon aluminum ratio small crystal NaY molecular sieve.
    • Conditions: Heating to temperatures between 80°C and 90°C for several hours.
    • Yield: Typically around 90% with high purity (HPLC purity above 98%) after recrystallization from ethanol .
  • Acid Hydrolysis:
    • Involves the reaction of Benzophenone, 2-methylamino-5-chloro- with hydrochloric acid to produce various degradation products .

Benzophenone, 2-methylamino-5-chloro- is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its role as a metabolite of diazepam also suggests its relevance in pharmacokinetic studies. Additionally, due to its structural features, it may find applications in organic synthesis processes where specific functional groups are required.

Studies on the interactions of Benzophenone, 2-methylamino-5-chloro- have revealed that it can participate in various biochemical pathways. For instance, its hydrolysis products indicate that it may interact with amino acids and other neurotransmitter-related compounds . Furthermore, understanding its metabolic pathways is essential for evaluating its safety profile and therapeutic potential.

Benzophenone, 2-methylamino-5-chloro- shares structural similarities with several other compounds within the benzophenone family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
BenzophenoneNo amino or chloro substituentsCommon UV filter; used in cosmetics
2-Amino-5-chlorobenzophenoneAmino group at position twoPrecursor for synthesizing various drugs
2-Methylamino-3,5-dichlorobenzophenoneDichloro substituentsPotentially more potent than its analog
DiazepamContains benzodiazepine structureAnxiolytic medication; primary drug

Benzophenone, 2-methylamino-5-chloro-, stands out due to its unique combination of a methylamino group and chlorine substitution on the benzene ring, which may influence its biological activity compared to other benzophenones.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

245.0607417 g/mol

Monoisotopic Mass

245.0607417 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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